molecular formula C9H16F2N4 B1477209 1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine CAS No. 2097995-83-8

1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine

Cat. No.: B1477209
CAS No.: 2097995-83-8
M. Wt: 218.25 g/mol
InChI Key: VHZIKAWUEIRITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine is a synthetic organic compound that features both azido and difluoroethyl functional groups attached to a piperidine ring. Compounds with azido groups are often used in click chemistry and other applications due to their high reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Azidation: The azido group is introduced by reacting the corresponding bromoethyl derivative with sodium azide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction of the azido group.

    Copper Catalysts: For cycloaddition reactions.

Major Products

    Amines: From reduction of the azido group.

    Triazoles: From cycloaddition reactions.

Scientific Research Applications

    Chemistry: Used in click chemistry for the synthesis of triazoles.

    Biology: Potential use in bioconjugation and labeling of biomolecules.

    Medicine: May be explored for drug development due to its unique functional groups.

    Industry: Could be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine would depend on its specific application. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. The difluoroethyl group may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Azido-2-(1,1-difluoroethyl)benzene: Similar structure with a benzene ring instead of piperidine.

    4-(1,1-Difluoroethyl)piperidine: Lacks the azido group.

    1-(2-Azidoethyl)piperidine: Lacks the difluoroethyl group.

Uniqueness

1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine is unique due to the presence of both azido and difluoroethyl groups, which can impart distinct reactivity and properties compared to similar compounds.

Properties

IUPAC Name

1-(2-azidoethyl)-4-(1,1-difluoroethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N4/c1-9(10,11)8-2-5-15(6-3-8)7-4-13-14-12/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZIKAWUEIRITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CCN=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine
Reactant of Route 3
1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine
Reactant of Route 5
1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine
Reactant of Route 6
1-(2-Azidoethyl)-4-(1,1-difluoroethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.